oxiran-2-ylmethyl (5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoate
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Overview
Description
Oxiran-2-ylmethyl (5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoate is a complex organic compound that belongs to the class of epoxyeicosatrienoic acids. These compounds are derived from arachidonic acid and are known for their significant roles in various biological processes, including the regulation of vascular tone and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxiran-2-ylmethyl (5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoate typically involves the epoxidation of arachidonic acid. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the formation of the desired epoxide . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as the use of biocatalysts or enzymatic methods to achieve higher yields and purity. Enzymes like cytochrome P450 monooxygenases can be employed to catalyze the epoxidation of arachidonic acid in a more environmentally friendly manner .
Chemical Reactions Analysis
Types of Reactions
Oxiran-2-ylmethyl (5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Oxiran-2-ylmethyl (5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study epoxide chemistry and reaction mechanisms.
Biology: The compound plays a role in the study of lipid signaling pathways and their effects on cellular functions.
Mechanism of Action
The mechanism of action of oxiran-2-ylmethyl (5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets enzymes involved in the metabolism of arachidonic acid, such as cytochrome P450 monooxygenases.
Pathways Involved: The compound is involved in the regulation of vascular tone and inflammatory responses through its metabolites, which act as signaling molecules in various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 11,12-Epoxyeicosatrienoic acid (11,12-EET)
- 14,15-Epoxyeicosatrienoic acid (14,15-EET)
- 5,6-Epoxyeicosatrienoic acid (5,6-EET)
Uniqueness
Oxiran-2-ylmethyl (5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoate is unique due to its specific epoxide structure and the position of the double bonds, which confer distinct biological activities compared to other epoxyeicosatrienoic acids. Its ability to modulate specific signaling pathways and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C23H36O3 |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
oxiran-2-ylmethyl (5Z,8Z,11E,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9+,13-12-,16-15- |
InChI Key |
ACYNJBAUKQMZDF-MLFLMRJSSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C/C/C=C\C/C=C\CCCC(=O)OCC1CO1 |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 |
Origin of Product |
United States |
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